(S)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
(S)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that belongs to the pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves the condensation of heteroaromatic amino cyano derivatives with diethyl malonate in the presence of sodium ethoxide . This method allows for the formation of the fused pyrrole-pyridine ring system under mild conditions. Another approach involves the reaction of chalcones with 2-cyanothioacetamide to form pyridinethione derivatives, which can then be cyclized to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties, particularly in targeting breast cancer cell lines.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding, contributing to the understanding of molecular interactions in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, the compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby disrupting key cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one include:
Pyridine derivatives: Such as nicotinonitrile and furo[2,3-b]pyridine derivatives.
Thienopyridine derivatives: Known for their antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its fused pyrrole-pyridine ring system, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
(3S)-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-5H,1H3,(H,9,10,11)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBAYHNXLTJPQ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(NC1=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(NC1=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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